molecular formula C28H37N7O2 B13424648 Desacetyl Butoxyvinyl Palbociclib

Desacetyl Butoxyvinyl Palbociclib

Cat. No.: B13424648
M. Wt: 503.6 g/mol
InChI Key: UVSBKBVDVFWTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desacetyl Butoxyvinyl Palbociclib is a derivative of Palbociclib, a well-known cyclin-dependent kinase (CDK) inhibitor. Palbociclib is primarily used in the treatment of breast cancer, particularly in combination with other therapies. This compound is a compound of interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl Butoxyvinyl Palbociclib involves multiple steps, starting from readily available raw materials. The primary synthetic route includes:

    Substitution Reaction: This involves the substitution of specific functional groups to form intermediate compounds.

    Wittig Olefination: This reaction is used to form carbon-carbon double bonds.

    Acid Hydrolysis: This step involves the rearrangement of the molecular structure.

    De-protection: This step removes protecting groups to yield the final product

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Desacetyl Butoxyvinyl Palbociclib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate.

    Reducing Agents: Such as sodium borohydride.

    Substitution Reagents: Such as alkyl halides.

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield this compound .

Scientific Research Applications

Desacetyl Butoxyvinyl Palbociclib has several scientific research applications:

Mechanism of Action

The mechanism of action of Desacetyl Butoxyvinyl Palbociclib involves the inhibition of CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest at the G1 phase. This action suppresses DNA replication and cell proliferation, making it effective in cancer treatment .

Comparison with Similar Compounds

Desacetyl Butoxyvinyl Palbociclib can be compared with other CDK inhibitors such as:

Uniqueness

This compound is unique due to its specific molecular modifications, which may offer distinct therapeutic advantages and a different side effect profile compared to other CDK inhibitors .

Conclusion

This compound is a promising compound with significant potential in cancer therapy. Its unique chemical properties and mechanism of action make it a valuable subject for further research and development.

Properties

IUPAC Name

6-(1-butoxyethenyl)-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N7O2/c1-4-5-16-37-20(3)25-19(2)23-18-31-28(33-26(23)35(27(25)36)21-8-6-7-9-21)32-24-11-10-22(17-30-24)34-14-12-29-13-15-34/h10-11,17-18,21,29H,3-9,12-16H2,1-2H3,(H,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSBKBVDVFWTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=C)C1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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